2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is a chemical compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.182 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to produce the final compound . The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyethyl carbamates.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Used in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate: Similar structure but with additional chlorine atoms.
2-(2,4-Dichlorophenoxy)ethyl N-(o-tolyl)carbamate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl N-phenylcarbamate is unique due to its specific combination of dichlorophenoxy and phenylcarbamate groups, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for research in anti-inflammatory agents .
Properties
CAS No. |
92436-02-7 |
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Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-6-7-14(13(17)10-11)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
InChI Key |
VJLQHTWIMFFHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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